6-(difluoromethyl)pyridine-2-sulfonyl chloride
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Overview
Description
6-(Difluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClF2NO2S It is a derivative of pyridine, featuring a difluoromethyl group and a sulfonyl chloride group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)pyridine-2-sulfonyl chloride typically involves the introduction of the difluoromethyl group and the sulfonyl chloride group onto the pyridine ring. One common method involves the reaction of 6-(difluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of specialized equipment to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation
Scientific Research Applications
6-(Difluoromethyl)pyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The difluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 6-(Difluoromethyl)pyridine-2-sulfonyl fluoride
- 6-(Difluoromethyl)pyridine-2-sulfonamide
- 6-(Difluoromethyl)pyridine-2-sulfonic acid
Uniqueness
6-(Difluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both the difluoromethyl group and the sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it a versatile reagent in organic synthesis. The difluoromethyl group can enhance the stability and lipophilicity of the resulting compounds, while the sulfonyl chloride group provides a reactive site for further chemical modifications.
Properties
CAS No. |
1785105-96-5 |
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Molecular Formula |
C6H4ClF2NO2S |
Molecular Weight |
227.62 g/mol |
IUPAC Name |
6-(difluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-13(11,12)5-3-1-2-4(10-5)6(8)9/h1-3,6H |
InChI Key |
VXPOXHXWLIXHNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)Cl)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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